N-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-2-(o-tolyloxy)acetamide
Description
This compound features a 1-methyl-1,2,3,4-tetrahydroquinoline core substituted at the 6-position with a dimethylaminoethyl side chain. The acetamide group is further modified with an o-tolyloxy (2-methylphenoxy) moiety. Its molecular formula is C₂₃H₂₉N₃O₂, with a molecular weight of approximately 403.5 g/mol (calculated based on analogous structures in –12).
Properties
IUPAC Name |
N-[2-(dimethylamino)-2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]-2-(2-methylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O2/c1-17-8-5-6-10-22(17)28-16-23(27)24-15-21(25(2)3)19-11-12-20-18(14-19)9-7-13-26(20)4/h5-6,8,10-12,14,21H,7,9,13,15-16H2,1-4H3,(H,24,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFFLFDMYDHILIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NCC(C2=CC3=C(C=C2)N(CCC3)C)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-2-(o-tolyloxy)acetamide is a complex organic compound with significant potential in pharmacological applications. This article explores its biological activity, synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , indicating a high degree of complexity with multiple functional groups. Its unique structure consists of a tetrahydroquinoline moiety and a dimethylamino group, which may influence its interactions within biological systems .
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Tetrahydroquinoline Moiety : Achieved through hydrogenation processes of quinoline derivatives.
- Introduction of the Dimethylamino Group : Alkylation with dimethylamine under catalytic conditions.
- Coupling with the o-Tolyloxy Acetamide : Final coupling reactions to form the complete structure .
The biological activity of this compound primarily involves its interaction with various biological targets:
- Enzyme Modulation : The compound has been shown to modulate enzyme activities through competitive inhibition or allosteric effects. It may interact with proteins involved in neurotransmission and cellular signaling pathways .
- Binding Affinities : Molecular docking studies indicate favorable binding affinities to targets such as acetylcholinesterase, which plays a crucial role in neurotransmitter hydrolysis at synaptic junctions .
Pharmacological Applications
Research indicates that this compound exhibits potential therapeutic effects:
- Neuropharmacology : Studies have demonstrated its ability to influence serotonergic systems, suggesting applications in treating mood disorders .
- Antitumor Activity : Some derivatives have shown cytotoxic effects against various cancer cell lines, indicating potential use in oncology .
Data Table: Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure Variations
Key Observations :
- The target compound’s o-tolyloxyacetamide group distinguishes it from sulfonamide () and benzamide () analogs. The electron-donating methyl group on the phenoxy moiety may enhance metabolic stability compared to electron-withdrawing groups like trifluoromethyl .
- The sulfonamide analog () has a lower molecular weight (401.6 vs. 403.5) due to the absence of an oxygen atom in the sulfonamide group.
Functional Group Comparisons
- Acetamide Derivatives: 2-chloro-N-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methyl]acetamide (): Features a chloroacetamide group and a tetrahydroquinolin-6-yl core. N-ethoxy-N-ethyl-2-(5-methyl-2-propan-2-ylphenoxy)acetamide (): Contains an ethoxyethyl group and a bulky isopropylphenoxy substituent. The ethoxy group may reduce polarity compared to the dimethylaminoethyl group in the target compound .
- Dimethylaminoethyl Side Chain: (Z)-N-(2-(dimethylamino)ethyl)-2-(5-fluoro-2-methyl-1-(4-(methylthio)benzylidene)-1H-inden-3-yl)acetamide (, I13): Shares the dimethylaminoethyl motif but replaces the tetrahydroquinoline core with an indenyl system. The indenyl group’s planarity may alter binding interactions in biological systems .
Research Implications
- Pharmacological Potential: The dimethylaminoethyl and tetrahydroquinoline motifs are common in central nervous system (CNS) drugs due to their ability to cross the blood-brain barrier. The o-tolyloxy group may modulate selectivity for serotonin or dopamine receptors, as seen in structurally related antipsychotics .
- Agrochemical Relevance: Chloroacetamide derivatives () are widely used as herbicides. The target compound’s o-tolyloxy group could position it as a candidate for herbicidal activity, though its dimethylaminoethyl side chain may redirect its application to pharmaceuticals .
Q & A
Q. Key Parameters to Optimize :
- Catalyst loading : Pd/C (5–10 wt%) for nitro-group reductions .
- Reaction time : Hydrogenation steps may require 24–48 hours for complete conversion .
- Solvent systems : Toluene:water (8:2) for azide substitutions or DMF for SN2 reactions .
Which analytical techniques are recommended for characterizing intermediates and confirming the final compound’s structure?
Basic Research Question
- NMR Spectroscopy : H and C NMR (CDCl or DMSO-d) to verify substituent positions, such as dimethylamino protons (δ 2.1–2.3 ppm) or tetrahydroquinoline aromaticity (δ 6.5–7.5 ppm) .
- Mass Spectrometry (MS) : ESI/APCI(+) for molecular ion confirmation (e.g., [M+H] or [M+Na]) .
- TLC Monitoring : Hexane:ethyl acetate (9:1) to track reaction progress .
Q. Advanced Validation :
- X-ray Crystallography : For resolving stereochemical ambiguities in tetrahydroquinoline derivatives .
- HPLC-PDA : To assess purity (>95%) and detect trace impurities .
How can researchers resolve contradictory yield data observed during the synthesis of structurally analogous acetamide derivatives?
Advanced Research Question
Contradictions in yields (e.g., 43–90% for similar scaffolds ) often arise from:
- Reagent stoichiometry : Excess NaN (1.5 eq) improves azide substitution efficiency .
- Temperature control : Reflux vs. room-temperature reactions (e.g., 72.9% yield at 25°C vs. 56% at elevated temperatures) .
- Workup protocols : Ethanol recrystallization vs. ethyl acetate extraction for polar intermediates .
Q. Methodological Solution :
- Design of Experiments (DoE) : Use factorial designs to test variables like solvent ratios, catalyst loading, and reaction time .
- In-situ monitoring : FT-IR or Raman spectroscopy to detect intermediate formation .
What computational strategies are effective for predicting the bioactivity of this compound, particularly in neuronal nitric oxide synthase (nNOS) inhibition?
Advanced Research Question
- Molecular Docking : Align the tetrahydroquinoline core with nNOS active sites (e.g., PDB ID: 1NNS) to assess binding affinity .
- QSAR Modeling : Correlate substituent effects (e.g., o-tolyloxy group hydrophobicity) with inhibitory activity using datasets from structurally related inhibitors .
- MD Simulations : Evaluate stability of ligand-receptor complexes over 100-ns trajectories to prioritize synthetic targets .
Q. Validation :
- Compare computational predictions with in vitro assays (e.g., IC values from enzyme inhibition studies) .
How can researchers address challenges in scaling up the synthesis while maintaining stereochemical integrity?
Advanced Research Question
- Catalyst Optimization : Switch from Pd/C to asymmetric catalysts (e.g., BINAP-Ru complexes) for enantioselective hydrogenation .
- Flow Chemistry : Continuous-flow systems to control exothermic reactions (e.g., azide formations) and reduce racemization .
- Process Analytical Technology (PAT) : Implement real-time pH and temperature monitoring to ensure consistency .
Q. Case Study :
- Scaling 6-nitro-3,4-dihydroquinolin-2(1H)-one reduction (72.9% yield at 10 g scale) required strict H pressure control (50 psi) .
What are the critical considerations for designing in vivo toxicity studies for this compound?
Advanced Research Question
- Metabolite Profiling : Identify potential hepatotoxic metabolites (e.g., N-demethylated derivatives) using LC-MS/MS .
- Dose Escalation : Start with 10 mg/kg in Wistar rats, monitoring ALT/AST levels and histopathological changes .
- Species-Specific Differences : Compare murine vs. human CYP450 metabolism rates to extrapolate toxicity thresholds .
Q. Data Interpretation :
- Use Hill equation models to correlate plasma concentration with adverse effects .
How can contradictory bioactivity data from receptor-binding assays be reconciled?
Advanced Research Question
Divergent results (e.g., receptor clustering in ML models ) may stem from:
- Assay Conditions : Varying buffer pH or ionic strength affecting ligand protonation states .
- Receptor Heterogeneity : Use CRISPR-edited cell lines to standardize receptor expression levels .
- Data Normalization : Apply Z-score transformation to account for batch effects in high-throughput screens .
Q. Resolution Workflow :
Validate hit compounds using orthogonal assays (e.g., SPR vs. fluorescence polarization).
Perform meta-analyses on aggregated datasets to identify consensus targets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
